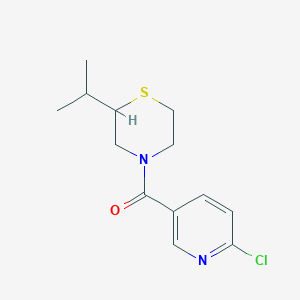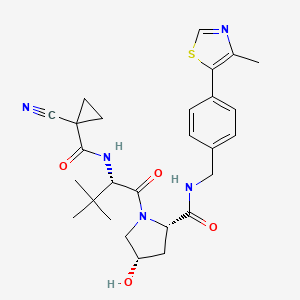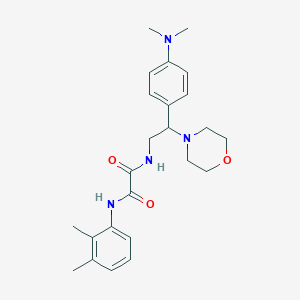
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a chemical compound that is widely used in scientific research. It is a thiomorpholine derivative that has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is not fully understood. However, it is known to interact with various neurotransmitter receptors in the brain, including the dopamine receptor and the serotonin receptor. It is also known to have an affinity for certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and motivation. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research involving 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the compound's effects on various neurotransmitter systems in the brain. Additionally, research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a complex process that involves several steps. The first step involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. The second step involves the reaction of 6-chloronicotinoyl chloride with thiomorpholine to form 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various scientific research applications. It is widely used in the field of medicinal chemistry to develop new drugs. It is also used in the field of neuroscience to study the mechanisms of action of various neurotransmitters. Additionally, it is used in the field of biochemistry to study the structure and function of proteins.
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9(2)11-8-16(5-6-18-11)13(17)10-3-4-12(14)15-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVZTZLYRFQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)
![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid](/img/structure/B2420862.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride](/img/structure/B2420865.png)

![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2420878.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2420881.png)